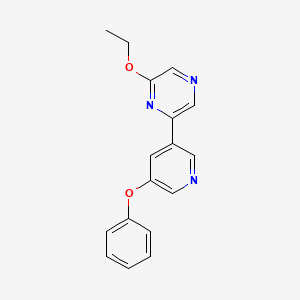
2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine is an organic compound with the molecular formula C17H15N3O2 It is a pyrazine derivative, characterized by the presence of ethoxy and phenoxypyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine typically involves the following steps:
Formation of the Pyrazine Core: The pyrazine core can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride.
Attachment of the Phenoxypyridinyl Group: The phenoxypyridinyl group can be attached through a nucleophilic aromatic substitution reaction, where a halogenated pyridine derivative reacts with phenol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing halogen atoms.
Scientific Research Applications
2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-6-(5-phenylpyridin-3-yl)pyrazine: Similar structure but with a phenyl group instead of a phenoxy group.
2-Methoxy-6-(5-phenoxypyridin-3-yl)pyrazine: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-6-(5-pyridin-3-yl)pyrazine: Similar structure but without the phenoxy group.
Uniqueness
2-Ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine is unique due to the presence of both ethoxy and phenoxypyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1333222-11-9 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-ethoxy-6-(5-phenoxypyridin-3-yl)pyrazine |
InChI |
InChI=1S/C17H15N3O2/c1-2-21-17-12-19-11-16(20-17)13-8-15(10-18-9-13)22-14-6-4-3-5-7-14/h3-12H,2H2,1H3 |
InChI Key |
NZQYBHWPBCWPHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CN=C1)C2=CC(=CN=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


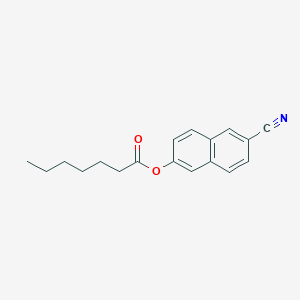
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)


![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
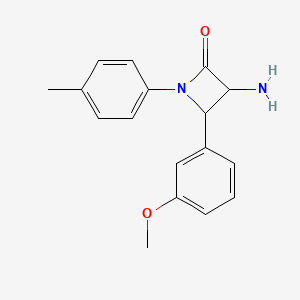

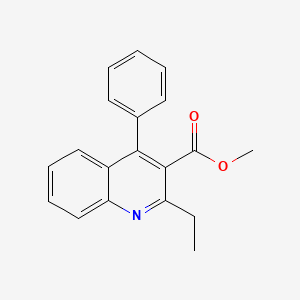
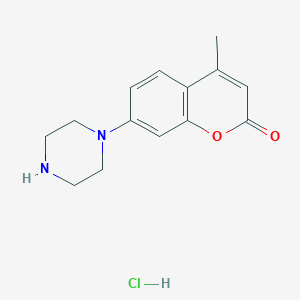
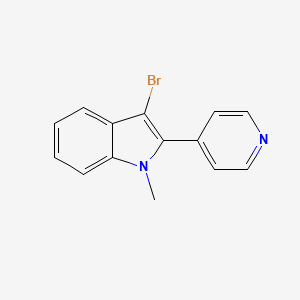
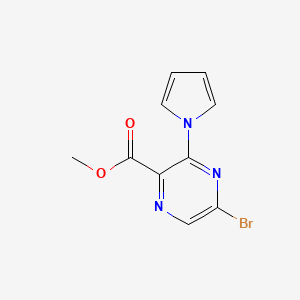
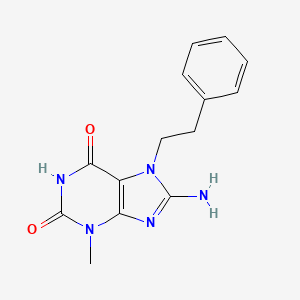

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)
